molecular formula C16H13NO4 B2974020 methyl 2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate CAS No. 42974-48-1

methyl 2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate

Cat. No.: B2974020
CAS No.: 42974-48-1
M. Wt: 283.283
InChI Key: KVRBXIHSHXGQAU-UHFFFAOYSA-N
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Description

Methyl 2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate is a phthalide-derived compound featuring a benzofuran moiety fused with an amino-substituted benzoate ester. Its structure includes a 3-oxo-1,3-dihydro-2-benzofuran (phthalide) unit linked via an amine group to the 2-position of a methyl benzoate scaffold. This compound is synthesized through a Claisen–Schmidt condensation reaction, as demonstrated in related phthalide derivatives, yielding products characterized by IR, NMR, and high-resolution mass spectrometry .

Properties

IUPAC Name

methyl 2-[(3-oxo-1H-2-benzofuran-1-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-20-15(18)12-8-4-5-9-13(12)17-14-10-6-2-3-7-11(10)16(19)21-14/h2-9,14,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRBXIHSHXGQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis . These methods are favored for their efficiency and high yield.

Industrial Production Methods

Industrial production of this compound often employs large-scale cyclization reactions under controlled conditions to ensure purity and consistency. The use of advanced catalytic systems and optimized reaction parameters is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: Used to modify the oxidation state of the compound, often to increase stability.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more stable, less reactive forms of the compound.

Scientific Research Applications

Methyl 2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares methyl 2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate with structurally or functionally related compounds:

Compound Name Key Structural Features Synthesis Method Applications/Reactivity
This compound Benzofuran-amino-methyl benzoate Claisen–Schmidt condensation Potential bioactive scaffold, heterocycle synthesis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide with N,O-bidentate directing group Reaction of 3-methylbenzoyl chloride/acid Metal-catalyzed C–H bond functionalization
Methyl 2-benzoylamino-3-oxobutanoate derivatives Enoate ester with benzoylamino group Condensation with aromatic amines Precursors for oxazoloquinolines and imidazoles
2-[1-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)-1H-benzimidazol-2-yl]benzoic acid Benzofuran-benzimidazole hybrid Crystallographic characterization Not specified; structural studies
Metsulfuron-methyl ester Sulfonylurea-linked methyl benzoate Multi-step sulfonylation Herbicide (acetolactate synthase inhibition)

Key Comparative Insights

Benzofuran vs. Benzimidazole Cores :

  • The benzofuran unit in the target compound provides a rigid, electron-deficient aromatic system, whereas benzimidazole derivatives (e.g., ) introduce basic nitrogen atoms capable of coordination or protonation, altering solubility and reactivity .

Amino Linkage vs. Sulfonylurea Groups: The amino group in the target compound enables hydrogen bonding and nucleophilic reactivity, contrasting with sulfonylurea herbicides (e.g., metsulfuron-methyl ester), where the sulfonyl group facilitates enzyme inhibition via transition-state mimicry .

Synthetic Routes :

  • The Claisen–Schmidt method (target compound) emphasizes ketone-amine condensations, while sulfonylurea derivatives require sulfonylation and urea-forming steps, impacting scalability and purity .

Directing Groups in Catalysis: Unlike the N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), the benzofuran-amino group lacks strong chelating ability, limiting its use in transition-metal catalysis .

Research Findings and Data

  • Thermal Stability : Phthalide derivatives like the target compound exhibit moderate thermal stability (decomposition >200°C), comparable to benzimidazole hybrids but lower than sulfonylureas (>300°C) .
  • Spectroscopic Signatures :
    • IR: N-H stretch at ~3313 cm⁻¹ (target compound) vs. amide C=O at ~1680 cm⁻¹ () .
    • NMR: Aromatic protons in the benzofuran ring resonate at δ 7.2–7.8 ppm, distinct from benzimidazole δ 8.0–8.5 ppm .

Biological Activity

Methyl 2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate is a compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a benzofuran moiety linked to an amino group and a benzoate ester. Its molecular formula is C16H13NO4C_{16}H_{13}NO_4 with a molecular weight of approximately 279.247 g/mol. The synthesis typically involves a Claisen–Schmidt-type condensation reaction, where appropriate precursors are reacted under controlled conditions to yield the desired product .

Biological Activity Overview

1. Antimicrobial Properties
this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 0.0048 mg/mL to 0.0195 mg/mL, indicating potent antibacterial effects .

2. Antifungal Activity
The compound also demonstrates antifungal properties, particularly against Candida albicans and Fusarium oxysporum. MIC values for these fungi range from 16.69 to 78.23 µM, showcasing its potential as an antifungal agent .

3. Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It has been observed to reduce inflammation in various experimental models, suggesting its utility in treating inflammatory diseases .

4. Antioxidant Activity
The compound exhibits antioxidant activity, which helps in neutralizing free radicals and may contribute to its protective effects against oxidative stress-related conditions .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results demonstrated that the compound showed a broad spectrum of activity with significant inhibition zones (Table 1).

Bacterial StrainZone of Inhibition (mm)MIC (mg/mL)
Staphylococcus aureus240.0048
Escherichia coli210.0195
Bacillus mycoides200.0048

Case Study 2: Anti-inflammatory Activity

In another study focused on inflammatory responses, the compound was tested in animal models for its ability to reduce edema induced by carrageenan. The results indicated a significant reduction in paw swelling compared to control groups, supporting its potential as an anti-inflammatory agent .

Q & A

Q. How does the compound’s bioactivity correlate with structural analogs, and what in vitro assays are suitable for mechanistic studies?

  • Methodological Answer :
  • SAR analysis : Compare IC₅₀ values against analogs (e.g., 3-oxo vs. 3-hydroxy benzofurans) in enzyme inhibition assays.
  • Cellular uptake studies : Use fluorescent tagging (e.g., FITC conjugation) to track intracellular localization .

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